

The Pharmacological Profile of Dextromethadone: A Technical Guide

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Compound of Interest

Compound Name: *Methetoin, (S)-*

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Executive Summary

Dextromethadone, also known as REL-1017, is the (S)-enantiomer of racemic methadone. It has emerged as a novel therapeutic candidate for major depressive disorder (MDD). Unlike its racemate, dextromethadone exhibits a distinct pharmacological profile characterized by its primary activity as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist with significantly reduced affinity for opioid receptors. This chiral switch from racemic methadone was a deliberate strategy to isolate the NMDA receptor-mediated antidepressant effects while minimizing the opioid-related side effects, such as respiratory depression and abuse potential, associated with the (R)-enantiomer, levomethadone.^[1]

This technical guide provides a comprehensive overview of the pharmacological profile of dextromethadone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and the assays used for its characterization.

Receptor Binding Profile

Dextromethadone's primary pharmacological target is the NMDA receptor, where it acts as a low-potency, uncompetitive channel blocker.^[1] Its interaction with opioid and sigma-1 receptors has also been investigated to delineate its selectivity and safety profile.

Quantitative Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinity of dextromethadone for its primary and secondary targets.

Receptor Subtype	Ligand	Assay Type	Preparation	K _i (nM)	K _B (μM)	Reference
NMDA Receptor						
NR1/2A	Dextromethadone	Automated Patch-Clamp	Recombinant Human	-	8.9	[1]
NR1/2B	Dextromethadone	Automated Patch-Clamp	Recombinant Human	-	6.1	[1]
NR1/2C	Dextromethadone	Automated Patch-Clamp	Recombinant Human	-	4.5	[1]
NR1/2D	Dextromethadone	Automated Patch-Clamp	Recombinant Human	-	7.8	[1]
Radioligand						
NMDA Receptor	dl-Methadone	d Binding ([³ H]MK-801)	Rat Forebrain	7,400	-	
NMDA Receptor	d-Methadone	d Binding ([³ H]MK-801)	Rat Forebrain	8,200	-	
NMDA Receptor	l-Methadone	d Binding ([³ H]MK-801)	Rat Forebrain	6,500	-	
Opioid Receptors						
μ-Opioid Receptor	Dextromethadone	Not Specified	Not Specified	~20-fold lower	-	

affinity than
levometha
done

Radioligand					
Receptor	Agonist	Binding Assay	Tissue	K _i (nM)	Source
μ-Opioid Receptor	Morphine	d Binding ([³ H]-DAMGO)	Rat Brain	1.2	-
μ-Opioid Receptor	Morphine-6-glucuronide	d Binding ([³ H]-DAMGO)	Rat Brain	0.6	-
Sigma Receptors					
Sigma-1 Receptor	Dextromethorphan	Radioligand d Binding (-INVALID- LINK---pentazocine)	Guinea Pig Brain	205	-

Note: Specific K_i values for dextromethadone at opioid and sigma-1 receptors were not available in the reviewed literature. The data for dextromethorphan is provided for comparative purposes due to structural similarities and its known sigma-1 activity.

In Vitro Functional Activity

The functional consequences of dextromethadone's receptor binding have been assessed through various in vitro assays, primarily focusing on its antagonist activity at the NMDA receptor.

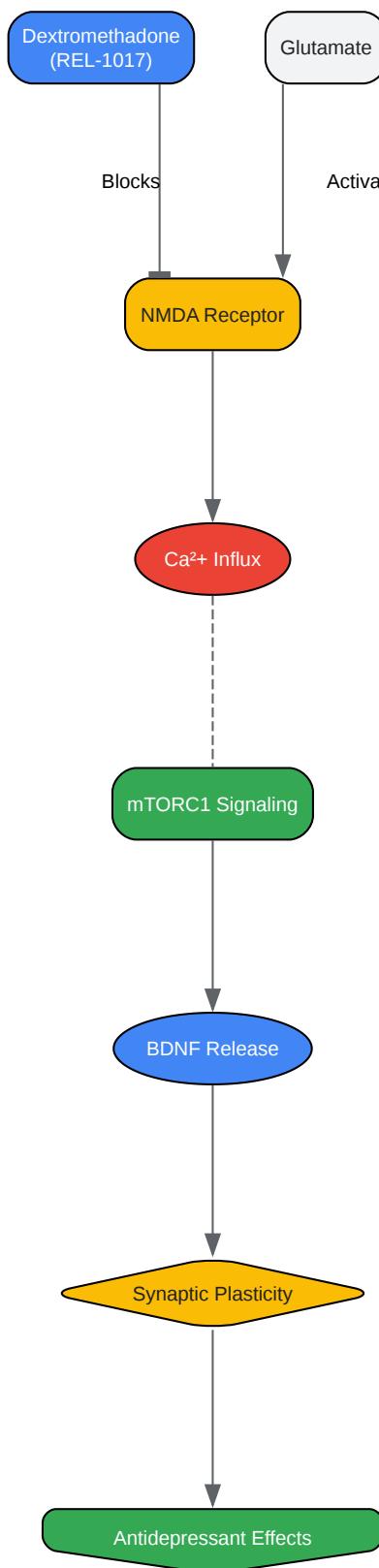
Quantitative Functional Assay Data

Assay Type	Receptor Subtype	Parameter	Value (μM)	Reference
NMDA Receptor Functional Antagonism (FLIPR Calcium Assay)				
NR1/2A	IC ₅₀	43	[1]	
NR1/2B	IC ₅₀	23	[1]	
NR1/2C	IC ₅₀	23	[1]	
NR1/2D	IC ₅₀	68	[1]	
Opioid and Sigma-1 Receptor Functional Activity				
μ-Opioid Receptor	Dextromethadone	cAMP/β-arrestin	No significant activity reported	
Sigma-1 Receptor	Dextromethadone	Not Specified	Data not available	

Signaling Pathways

Dextromethadone's antidepressant effects are believed to be mediated through the modulation of intracellular signaling cascades downstream of NMDA receptor blockade, similar to ketamine.

NMDA Receptor Antagonism and Downstream Signaling



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Caption: Dextromethadone's proposed antidepressant signaling pathway.

Pharmacokinetics

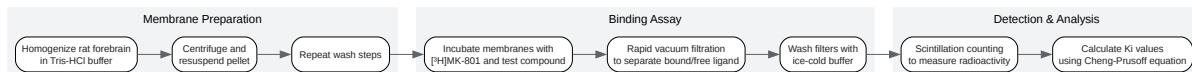
In vitro and Phase 1 clinical trials have provided initial insights into the metabolic profile and pharmacokinetic properties of dextromethadone.

Parameter	Species	Route	Value	Reference
Metabolism	Human	In Vitro	Primarily metabolized by CYP3A4/5 and CYP2B6 to EDDP	[2]
CYP Inhibition	Human	In Vitro	Inhibits CYP2D6 ($IC_{50} = 9.6 \mu M$)	[2]
CYP Induction	Human	In Vitro	Inducer of CYP3A4/5	[2]
Drug-Drug Interactions	Human	Oral	Increased exposure of dextromethorphan (CYP2D6 substrate)	[2]
Human	Oral	(CYP3A4 substrate)	No significant effect on midazolam pharmacokinetics	[2]
Human	Oral	(CYP3A4 inhibitor)	Cobicistat (CYP3A4 inhibitor) slightly increased dextromethadone exposure	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NMDA Receptors ([³H]MK-801)



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Caption: Workflow for NMDA receptor radioligand binding assay.

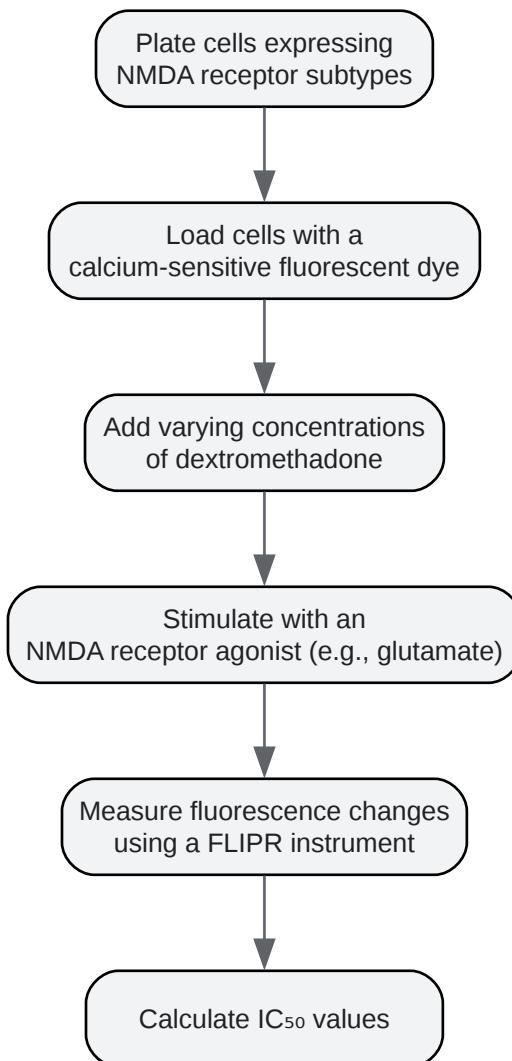
Protocol Details:

- Membrane Preparation:
 - Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
 - The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. This wash step is repeated multiple times to remove endogenous ligands.
- Binding Assay:
 - Membrane preparations are incubated with a fixed concentration of [³H]MK-801 (a specific NMDA receptor channel blocker radioligand) and varying concentrations of the test compound (dextromethadone).
 - Incubation is typically carried out at room temperature for 2-4 hours to reach equilibrium.
- Separation and Detection:

- The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
- Filters are washed with ice-cold buffer to reduce non-specific binding.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.

- Data Analysis:
 - Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor channel blocker (e.g., 10 μ M unlabeled MK-801).
 - IC_{50} values are determined by non-linear regression analysis of the competition binding data.
 - K_i values are calculated from IC_{50} values using the Cheng-Prusoff equation.

FLIPR Calcium Assay for NMDA Receptor Functional Antagonism



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Caption: Workflow for FLIPR calcium assay.

Protocol Details:

- Cell Culture and Plating:
 - HEK293 cells stably expressing specific human NMDA receptor subtypes (e.g., NR1/2A, NR1/2B, NR1/2C, NR1/2D) are plated in 384-well microplates.
- Dye Loading:

- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
- Compound Addition:
 - Varying concentrations of dextromethadone are added to the wells.
- Agonist Stimulation and Measurement:
 - The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
 - An NMDA receptor agonist (e.g., glutamate) is added to stimulate calcium influx through the NMDA receptors.
 - Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
- Data Analysis:
 - The inhibition of the agonist-induced calcium influx by dextromethadone is quantified, and IC₅₀ values are determined from the concentration-response curves.[\[1\]](#)

In Vivo Models of Depression: Forced Swim Test (FST)



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Caption: Workflow for the Forced Swim Test.

Protocol Details:

- Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:

- Pre-test session: On the first day, naive rodents are placed individually in the cylinder for a 15-minute pre-swim. This session is for habituation and induces a state of helplessness.
- Drug Administration: Dextromethadone or vehicle is administered at specific time points before the test session (e.g., 60 minutes prior).
- Test session: 24 hours after the pre-test, the animals are placed back in the cylinder for a 5-6 minute test session.
- Behavioral Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded during the last 4 minutes of the test session.
- Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

Dextromethadone possesses a unique pharmacological profile as a low-potency, uncompetitive NMDA receptor antagonist with minimal activity at opioid receptors. This profile suggests the potential for rapid antidepressant effects without the adverse effects and abuse liability associated with traditional opioids or the psychotomimetic effects of higher-potency NMDA receptor antagonists like ketamine. The preclinical and early clinical data support this hypothesis, demonstrating a favorable safety and tolerability profile. Further research, including the completion of Phase 3 clinical trials, will be crucial to fully elucidate the therapeutic potential of dextromethadone for the treatment of major depressive disorder.

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References

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